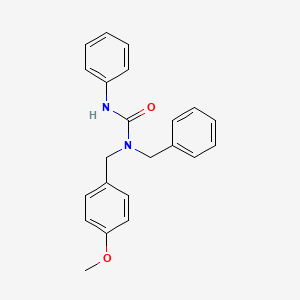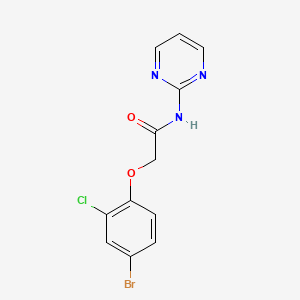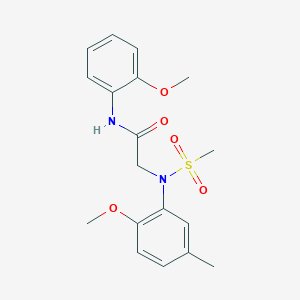![molecular formula C11H11ClFN3O4 B15151972 N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151972.png)
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a chloro-substituted propylidene group and a fluoro-nitrophenyl carbamate moiety. These structural elements contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Propylidene Intermediate: The starting material, 1-chloro-2-methylpropane, undergoes a dehydrohalogenation reaction to form the corresponding propylidene intermediate.
Amination Reaction: The propylidene intermediate is then reacted with an amine, such as 4-fluoro-3-nitroaniline, under controlled conditions to form the desired carbamate compound.
Industrial Production Methods
In an industrial setting, the production of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
化学反应分析
Types of Reactions
(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
科学研究应用
(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Disrupting Cellular Processes: Interfering with cellular functions such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate: shares similarities with other carbamate compounds, such as:
Uniqueness
The uniqueness of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
属性
分子式 |
C11H11ClFN3O4 |
|---|---|
分子量 |
303.67 g/mol |
IUPAC 名称 |
[(1-chloro-2-methylpropylidene)amino] N-(4-fluoro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H11ClFN3O4/c1-6(2)10(12)15-20-11(17)14-7-3-4-8(13)9(5-7)16(18)19/h3-6H,1-2H3,(H,14,17) |
InChI 键 |
KZPBNWWJDKUBNU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=NOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate](/img/structure/B15151892.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)

![(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B15151915.png)
![2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-](/img/structure/B15151918.png)
![N-(2,4-dimethylphenyl)-4-({[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B15151920.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15151928.png)
![4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151945.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B15151952.png)

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151955.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B15151962.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B15151964.png)
